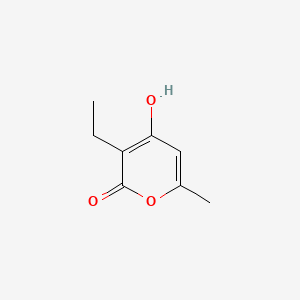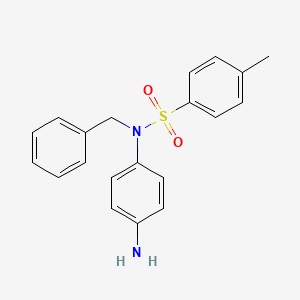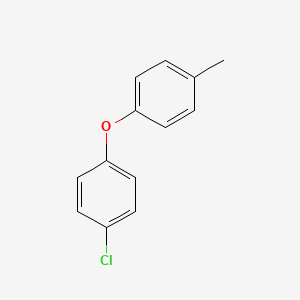
10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one is an organic compound with the molecular formula C21H16O3 This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a hydroxy group and a methoxyphenyl group attached to the anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the core structure.
Functionalization: The anthracene core is functionalized by introducing a hydroxy group at the 10th position and a methoxyphenyl group at the 10th position.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one involves its interaction with molecular targets and pathways. The hydroxy and methoxyphenyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can influence various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
10-Hydroxy-10-phenyl-anthracen-9-one: Similar structure but lacks the methoxy group.
10-Methyl-10H-anthracen-9-one: Features a methyl group instead of a hydroxy group.
Uniqueness
10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one is unique due to the presence of both hydroxy and methoxyphenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
6340-06-3 |
|---|---|
Fórmula molecular |
C21H16O3 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
10-hydroxy-10-(2-methoxyphenyl)anthracen-9-one |
InChI |
InChI=1S/C21H16O3/c1-24-19-13-7-6-12-18(19)21(23)16-10-4-2-8-14(16)20(22)15-9-3-5-11-17(15)21/h2-13,23H,1H3 |
Clave InChI |
KTCJSBVYDFYQLZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)

